molecular formula C8H12O B1434850 2-Cyclobutylcyclobutan-1-one CAS No. 1803605-44-8

2-Cyclobutylcyclobutan-1-one

Cat. No. B1434850
M. Wt: 124.18 g/mol
InChI Key: NDTULJBEFFHUSE-UHFFFAOYSA-N
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Description

2-Cyclobutylcyclobutan-1-one is a chemical compound with the CAS Number: 1803605-44-8 . It has a molecular weight of 124.18 and its IUPAC name is [1,1’-bi(cyclobutan)]-2-one . The physical form of this compound is liquid .


Physical And Chemical Properties Analysis

2-Cyclobutylcyclobutan-1-one is a liquid . It is stored at a temperature of 4°C . The compound has a molecular weight of 124.18 .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : “2-Cyclobutylcyclobutan-1-one” is used in the synthesis and functionalization of cyclobutanes and cyclobutanones . These compounds are highly useful synthetic tools due to their inherent ring strain .
    • Methods of Application : Cyclobutane and cyclobutanone derivatives can be prepared by reliable synthetic methods such as [2+2] cycloadditions, cyclopropanol-, cyclopropylphenylthio- and selenium-carbinols ring expansions, or ring enlargement of oxaspiropentanes .
    • Results or Outcomes : The selective modification of their structures can be strategically used in organic synthesis . Ring enlargement and ring contraction can be obtained regio- and stereoselectively by using a certain number of reaction conditions .
  • Scientific Field: Material Science

    • Application : “2-Cyclobutylcyclobutan-1-one” might be used in the development of new materials .
  • Scientific Field: Drug Discovery

    • Application : Bicyclobutanes, which “2-Cyclobutylcyclobutan-1-one” could potentially be used to synthesize, have been identified as having potential in drug discovery .
  • Scientific Field: Synthetic Chemistry

    • Application : Bicyclobutanes, which can potentially be synthesized from “2-Cyclobutylcyclobutan-1-one”, have been identified as powerful synthetic workhorses .
    • Methods of Application : New approaches for preparing, functionalizing, and using Bicyclobutanes in “strain-release” transformations have been developed .
    • Results or Outcomes : The olefinic character of the bridgehead bond enables Bicyclobutanes to be elaborated into various other ring systems and function as covalent warheads for bioconjugation .
  • Scientific Field: Photoredox Catalysis

    • Application : The compound can be used in the field of photoredox catalysis . The unique properties of strained hydrocarbons, such as bicyclo[1.1.0]butane, can be harnessed to access new regions of chemical space .
    • Methods of Application : Photoredox catalysis can be used to promote the single-electron oxidation of bicyclo[1.1.0]butanes .
    • Results or Outcomes : The resulting radical cations can undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions . This transformation is notable for the breadth of alkene classes that can be employed, including non-activated alkenes .
  • Scientific Field: Chemical Synthesis

    • Application : “2-Cyclobutylcyclobutan-1-one” can be used in the synthesis of various other ring systems .
    • Methods of Application : The olefinic character of the bridgehead bond enables bicyclo[1.1.0]butanes to be elaborated into various other ring systems .
    • Results or Outcomes : These strained rings have applications in synthesis and drug discovery .

Safety And Hazards

The safety information for 2-Cyclobutylcyclobutan-1-one includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . The compound is associated with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

2-cyclobutylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-5-4-7(8)6-2-1-3-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTULJBEFFHUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutylcyclobutan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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